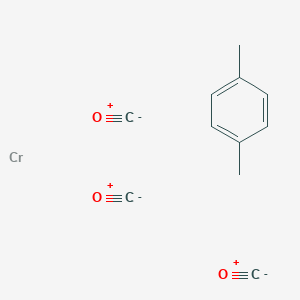

Tricarbonyl(p-xylene)chromium

Description

Structure

2D Structure

Properties

CAS No. |

12129-27-0 |

|---|---|

Molecular Formula |

C11H10CrO3 6* |

Molecular Weight |

242.19 g/mol |

IUPAC Name |

carbon monoxide;chromium;1,4-xylene |

InChI |

InChI=1S/C8H10.3CO.Cr/c1-7-3-5-8(2)6-4-7;3*1-2;/h3-6H,1-2H3;;;; |

InChI Key |

SZFONDSPNNKEQT-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Canonical SMILES |

CC1=CC=C(C=C1)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |

Origin of Product |

United States |

Synthetic Methodologies for Tricarbonyl P Xylene Chromium and Analogues

Direct Complexation Methods

Direct complexation is the most straightforward route to tricarbonyl(arene)chromium complexes, involving the reaction of an arene with a chromium carbonyl precursor.

Thermal Reaction with Chromium Hexacarbonyl

The most common method for synthesizing tricarbonyl(p-xylene)chromium is the direct thermal reaction of p-xylene (B151628) with chromium hexacarbonyl, Cr(CO)₆. wikipedia.orggoogleapis.com This reaction is typically performed by heating a mixture of the arene and chromium hexacarbonyl. wikipedia.org The process involves the displacement of three carbon monoxide ligands from the chromium center by the π-system of the arene ring, forming the stable half-sandwich complex. psu.edu

Recent studies have focused on optimizing this thermal method. For instance, an efficient synthesis of a series of (η⁶‐arene)Cr(CO)₃ complexes, including the p-xylene derivative, has been reported using a ligand exchange strategy under thermal conditions. nih.govchemrxiv.org This optimized procedure found that a large excess of the arene is not necessary to achieve high yields, which simplifies the purification process, especially for arenes with high boiling points. nih.govchemrxiv.org The reaction is scalable to multigram quantities and accommodates a variety of functional groups. nih.gov

| Arene | Chromium Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Xylene | Cr(CO)₆ | Dioxane | Reflux | 40 min | 91 (for [2.2]paracyclophane) | psu.edu |

| Various Arenes | Cr(CO)₆ | Bu₂O/THF (9:1) | 160 | 20-48 | up to 96 | nih.govchemrxiv.org |

| Anisole | Cr(CO)₆ | Excess Anisole | Reflux | - | 94 | googleapis.com |

Solvent Selection and Optimization for Complexation Efficiency

The choice of solvent plays a crucial role in the efficiency of the complexation reaction. High-boiling ethers, such as dioxane, are commonly used to facilitate the reaction, which requires elevated temperatures. psu.edu A mixture of dibutyl ether (Bu₂O) and tetrahydrofuran (B95107) (THF) in a 9:1 ratio has been shown to be an effective solvent system, allowing for reactions to be carried out at 160 °C with good yields. nih.govchemrxiv.org

The coordinating ability of the solvent can also influence the reaction mechanism and efficiency. While non-coordinating solvents like p-xylene itself can be used, coordinating solvents such as cyclohexanone (B45756) have been shown to catalyze arene exchange reactions. acs.orgdur.ac.uk This catalytic effect is attributed to the ability of the solvent to stabilize intermediate chromium carbonyl species. The optimization of solvent systems is key to achieving high yields and simplifying the purification of the desired this compound complex. nih.govchemrxiv.org

Ligand Exchange Strategies

Ligand exchange reactions provide an alternative route to this compound and are particularly useful for introducing new arene or carbonyl ligands.

Arene Exchange Reactions: Mechanism and Scope

Arene exchange reactions involve the displacement of a complexed arene by a different, typically more reactive or available, arene. The lability of the arene ligand in (arene)tricarbonylchromium complexes varies, with naphthalene (B1677914) and its derivatives being more labile than benzene (B151609) or its simple alkyl derivatives. tandfonline.comacs.org This difference in lability is exploited in synthetic strategies where a more labile arene complex, such as (naphthalene)Cr(CO)₃, is used as a precursor to synthesize other arene complexes. chinesechemsoc.orgchinesechemsoc.org

The mechanism of arene exchange has been a subject of extensive study. It can proceed through different pathways, including a dissociative mechanism involving the initial loss of the arene ligand, or an associative mechanism where the incoming arene attacks the metal center. acs.orgacs.org The reaction kinetics can be complex, showing dependence on the concentrations of both the starting complex and the incoming arene, and can be catalyzed by certain solvents or other species. acs.orgtandfonline.com For instance, the exchange between (p-xylene)tricarbonylchromium and benzene has been studied, and the reaction is catalyzed by (hexamethylbenzene)tricarbonylchromium. acs.org

The scope of arene exchange is broad, but the equilibrium often favors the complexation of more electron-rich arenes. tandfonline.com This method is particularly useful for synthesizing complexes of arenes that are difficult to obtain by direct complexation. worktribe.com

Carbonyl Ligand Exchange and Derivatization

While less common for the synthesis of the parent this compound, the exchange of carbonyl (CO) ligands for other ligands, such as phosphines or phosphites, is a fundamental reaction of arene chromium tricarbonyl complexes. tandfonline.com This derivatization allows for the fine-tuning of the electronic and steric properties of the complex. nih.gov The replacement of a CO ligand can significantly alter the reactivity of the complex, including the rate of arene exchange. acs.org For example, replacing a CO ligand with a tris(pyrrolyl)phosphine ligand has been explored to accelerate arene exchange reactions. acs.org These ligand exchange reactions are crucial for developing catalytic applications of arene chromium complexes. nih.gov

Asymmetric Synthesis Approaches for Chiral Arene Chromium Tricarbonyl Complexes

The complexation of a prochiral disubstituted benzene, such as 1,2- or 1,3-disubstituted arenes, to a Cr(CO)₃ moiety creates a planar chiral molecule. psu.edu The development of asymmetric methods to synthesize these chiral complexes in an enantiomerically enriched or pure form is of significant interest for their application in asymmetric synthesis and catalysis. nih.govskku.edu

Several strategies have been developed for the asymmetric synthesis of chiral arene chromium tricarbonyl complexes:

Diastereoselective Complexation: This approach involves the complexation of a chiral, non-racemic arene to the chromium tricarbonyl fragment. wikipedia.org The inherent chirality of the arene ligand directs the facial selectivity of the complexation.

Chiral Base Mediated Deprotonation: Enantiomerically enriched complexes can be obtained through the enantioselective ortho-lithiation of a symmetrically substituted complex using a chiral lithium amide base, followed by quenching with an electrophile. rsc.org This method can achieve high enantiomeric excesses (ee). rsc.org

Use of Chiral Auxiliaries: Chiral auxiliaries attached to the arene can direct the stereochemical outcome of the complexation or subsequent reactions. nih.govchim.it For example, optically pure tricarbonyl(η⁶-2-substituted benzaldehydes)chromium complexes have been used as chiral auxiliaries. nih.gov

Catalytic Asymmetric C-H Arylation: A recent development is the catalytic direct asymmetric C-H arylation of prochiral (η⁶-fluoroarene)chromium complexes, which provides a route to planar-chiral phosphines. nih.gov

Diastereoselective Complexation

Diastereoselective complexation is a powerful method for obtaining enantiomerically enriched planar chiral arene chromium complexes. This strategy involves the attachment of a chiral auxiliary to the arene substrate, which then directs the facial coordination of the Cr(CO)₃ group. uwindsor.ca The steric bulk of the chiral auxiliary effectively shields one face of the arene, leading to the preferential formation of one diastereomer upon complexation with a chromium carbonyl source, typically hexacarbonylchromium(0). uwindsor.ca

A common approach involves the use of chiral acetals or aminals derived from the corresponding benzaldehyde (B42025) derivative. uwindsor.ca For instance, a prochiral 1,2- or 1,3-disubstituted arene can be converted into a chiral acetal (B89532) or aminal. The subsequent complexation with Cr(CO)₆ proceeds with high diastereoselectivity. uwindsor.ca Hydrolysis of the resulting complex then furnishes the enantiomerically enriched planar chiral chromium complex. uwindsor.ca

An illustrative example of this methodology is the diastereoselective complexation of an aminal derived from a substituted benzaldehyde. The chiral auxiliary, often derived from a readily available chiral source like (S)-2-methoxymethylpyrrolidine (SMP), directs the Cr(CO)₃ fragment to one of the diastereotopic faces of the arene. rsc.org This approach has been successfully applied to the synthesis of various planar chiral chromium complexes with high diastereomeric excess. uwindsor.carsc.org

Table 1: Illustrative Examples of Diastereoselective Complexation

| Arene Precursor (with Chiral Auxiliary) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde aminal | (S)-2-Methoxymethylpyrrolidine (SMP) | >95:5 | rsc.org |

| Substituted Benzaldehyde Acetal | (1R,2R)-1,2-Diphenylethane-1,2-diol | High d.r. reported | uwindsor.ca |

Note: This table presents generalized data based on reported methodologies for analogous systems, as specific data for p-xylene derivatives may vary.

Enantioselective ortho-Metallation and Quenching

Another key strategy for the synthesis of planar chiral (arene)chromium complexes is through enantioselective ortho-metallation (also referred to as ortho-lithiation) followed by quenching with an electrophile. wikipedia.orgnih.gov This method relies on the use of a chiral base or a chiral ligand to effect the deprotonation at one of the two enantiotopic ortho positions of the arene ring complexed to the Cr(CO)₃ moiety. The resulting lithiated intermediate, which is generated in an enantiomerically enriched form, is then trapped with a suitable electrophile to yield the desired planar chiral product. researchgate.netnih.gov

The choice of the chiral base is crucial for achieving high enantioselectivity. Chiral lithium amide bases, often used in stoichiometric amounts, have proven effective. nih.gov For example, the use of a chiral lithium amide base for the enantioselective lithiation at the benzylic methyl group of a meso tricarbonyl(N,N-diethyl-2,6-dimethylbenzamide)chromium complex, followed by quenching with an alkyl halide, provides access to axially chiral benzamides. nih.gov

A widely studied approach involves the directed ortho-lithiation of (arene)tricarbonylchromium complexes bearing a directing group. rsc.org Chiral auxiliaries attached to the arene can direct the lithiation to a specific ortho position. nih.gov For instance, the ortho-lithiation of an enantiomerically pure planar chiral tricarbonyl(N,N-diethyl-2-methylbenzamide)chromium complex, followed by electrophilic quenching, leads to the formation of axially chiral 2-methyl-6-substituted N,N-diethyl benzamide (B126) chromium complexes. nih.gov Subsequent removal of the chromium fragment affords the optically active axially chiral benzamides. nih.gov

Table 2: Enantioselective ortho-Metallation and Quenching of Arene-Chromium Complexes

| Substrate | Chiral Base/Ligand | Electrophile | Enantiomeric Excess (ee) | Reference |

| Tricarbonyl(N,N-diethyl-2,6-dimethylbenzamide)chromium | Chiral Lithium Amide | Alkyl Halide | High ee reported | nih.gov |

| Tricarbonyl(masked phenol)chromium | Chiral Diamine | Various Electrophiles | Up to 82% | researchgate.net |

| Tricarbonyl(masked aniline)chromium | Chiral Diamine | Various Electrophiles | Up to 82% | researchgate.net |

Note: This table provides representative data from studies on analogous arene chromium complexes to illustrate the potential of the methodology.

The development of these synthetic methodologies has significantly advanced the field of asymmetric synthesis, enabling the preparation of a wide range of enantiomerically pure planar chiral chromium complexes for various applications. nih.govskku.edu

Mechanistic Investigations of Reactivity Modulations by the Tricarbonylchromium Moiety

Electronic Effects of the Tricarbonylchromium Group

The complexation of a p-xylene (B151628) molecule to a tricarbonylchromium, Cr(CO)₃, moiety fundamentally alters the electronic properties and chemical behavior of the aromatic ring. uwindsor.carsc.org This modification of reactivity is a cornerstone of the utility of (arene)tricarbonylchromium complexes in organic synthesis. The Cr(CO)₃ group acts as a potent electron-withdrawing entity, which profoundly influences the arene's susceptibility to chemical transformations that are not feasible for the uncomplexed hydrocarbon. mcmaster.cachemrxiv.org

Electron-Withdrawing Character and its Impact on Arene Reactivity

The tricarbonylchromium group substantially reduces the electron density of the complexed p-xylene ring. researchgate.net This strong electron-withdrawing effect, often compared in magnitude to that of a nitro group, arises from the nature of the bonding between the chromium atom and the arene. uwindsor.ca There is a net withdrawal of electron density from the π-system of the aromatic ring to the metal center. This electronic perturbation is evidenced by various physical and spectroscopic measurements, including dipole moments. For instance, the dipole moment of (benzene)tricarbonylchromium (B13710417) is 5.08 D, indicating a significant polarization of electron density toward the metal fragment. mcmaster.ca

This reduction in electron density has several critical consequences for the reactivity of the p-xylene ring:

Activation towards Nucleophilic Attack: The electron-poor nature of the complexed ring makes it highly susceptible to attack by nucleophiles. uwindsor.carsc.orgresearchgate.net This is a reversal of the typical reactivity of arenes, which usually undergo electrophilic substitution. The Cr(CO)₃ moiety thus enables reactions such as nucleophilic aromatic substitution (SNAr) and direct nucleophilic addition to the ring. uwindsor.cachemrxiv.org

Increased Acidity: The electron-withdrawing nature of the chromium complex enhances the acidity of protons on the aromatic ring and at the benzylic positions (the methyl groups of p-xylene). researchgate.net This facilitates deprotonation to form anionic intermediates.

The impact of the Cr(CO)₃ group on the arene's electronic character is summarized in the table below.

| Property | Uncomplexed p-Xylene | Tricarbonyl(p-xylene)chromium | Consequence of Complexation |

| Arene Electron Density | High | Significantly Reduced | Activates ring toward nucleophilic attack |

| Reactivity Profile | Undergoes Electrophilic Substitution | Undergoes Nucleophilic Addition/Substitution | Inversion of arene reactivity (Umpolung) |

| Acidity of Protons | Low (Ring and Benzylic) | Increased | Facilitates deprotonation and formation of carbanions |

Stabilization of Intermediate Species (Carbanions, Carbenium Ions)

A remarkable feature of the tricarbonylchromium moiety is its ability to stabilize both negative and positive charges at the benzylic position. uwindsor.camcmaster.cawikipedia.org This dual stabilizing capability is crucial for many synthetic applications.

Carbanion Stabilization: The powerful electron-withdrawing inductive effect of the Cr(CO)₃ group significantly stabilizes an adjacent negative charge. rsc.orgsiue.eduegyankosh.ac.in Deprotonation at a benzylic position of the complexed p-xylene is therefore much more favorable than for free p-xylene. The resulting benzylic anion is conformationally restricted and can be functionalized with high diastereoselectivity because the bulky Cr(CO)₃ group blocks one face of the molecule, directing the approach of electrophiles to the exo face. wikipedia.org The stability of carbanions is generally influenced by factors such as inductive effects, hybridization, and conjugation, all of which are modulated by the presence of the chromium complex. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions to the Arene Ring

The activation of the arene ring by the Cr(CO)₃ group is most powerfully demonstrated by its reactivity toward nucleophiles, leading to the formation of anionic η⁵-cyclohexadienyl complexes. uwindsor.cathieme-connect.com This process temporarily disrupts the aromaticity of the ring and is a key step in synthetically valuable transformations. uwindsor.ca

Regioselectivity and Stereocontrol in Addition Processes

Nucleophilic addition to substituted (arene)tricarbonylchromium complexes, such as this compound, is governed by a combination of electronic and steric factors, leading to predictable regioselectivity. uwindsor.ca

Electronic Control: For arenes bearing electron-donating substituents like the methyl groups in p-xylene, nucleophilic attack generally occurs at the meta position. This is because the electron-donating character of the methyl groups increases electron density at the ortho and para positions, disfavoring nucleophilic attack there. The meta position is consequently the most electron-deficient and electrophilic.

Stereocontrol: The addition of the nucleophile always occurs on the face of the ring opposite to the bulky Cr(CO)₃ group (anti-addition). rsc.org This provides excellent and predictable stereocontrol, leading to the formation of a single diastereomer of the cyclohexadienyl intermediate.

The regioselectivity of nucleophilic addition is also influenced by the conformation of the Cr(CO)₃ tripod relative to the substituents on the arene ring. Carbons on the arene that are eclipsed by a carbonyl ligand are rendered more electron-poor and are preferentially attacked by nucleophiles. msu.edu

Kinetic vs. Thermodynamic Control in Adduct Formation

The regioselectivity of nucleophilic addition can be influenced by the reaction conditions, highlighting the principles of kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: At low temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (the kinetic product). youtube.commasterorganicchemistry.comlibretexts.org The regioselectivity is determined by the relative energies of the transition states leading to the different possible cyclohexadienyl intermediates. uwindsor.ca For many substituted arenes, this often corresponds to addition at the meta position for electron-donating groups.

Thermodynamic Control: At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established between the various anionic adducts. libretexts.orglibretexts.org The final product distribution reflects the relative thermodynamic stabilities of the intermediate anions. uwindsor.ca Steric and electronic interactions within the intermediate determine its stability. uwindsor.ca For instance, if the kinetically favored adduct suffers from significant steric strain, it may isomerize upon heating to a more stable thermodynamic product. wikipedia.org

The interplay between these two regimes is complex, and the energy difference between kinetic and thermodynamic pathways is often small. uwindsor.ca

| Control Type | Reaction Conditions | Determining Factor | Predominant Product |

| Kinetic Control | Low Temperature, Short Reaction Time | Rate of Formation (Activation Energy) | The product that forms the fastest |

| Thermodynamic Control | High Temperature, Long Reaction Time | Product Stability (Gibbs Free Energy) | The most stable product |

Dearomatization Reactions via Nucleophilic Addition

The initial nucleophilic addition to the (arene)tricarbonylchromium complex is a powerful method for achieving dearomatization, converting a stable aromatic system into a non-aromatic cyclohexadienyl anion. uwindsor.cathieme-connect.com This intermediate can then be trapped by an electrophile, such as an acid (H⁺) or an alkyl halide, to generate a stable, substituted cyclohexadiene product. Subsequent removal of the Cr(CO)₃ moiety, typically by mild oxidation (e.g., with I₂ or Ce(IV)), releases the functionalized organic molecule. uwindsor.ca This two-step sequence of addition-electrophilic quench constitutes a versatile method for the synthesis of highly substituted six-membered rings with excellent stereochemical control. rsc.org This strategy has been leveraged in dearomative carbonylation reactions, where the tricarbonylchromium unit serves both to activate the arene and as a source of CO. thieme-connect.com

Electrophilic Aromatic Substitution Pathways

The complexation of an arene ring, such as p-xylene, to a tricarbonylchromium group alters its reactivity in electrophilic aromatic substitution (EAS) reactions. While the Cr(CO)3 group is generally observed to slightly deactivate the aromatic ring towards electrophiles, it plays a crucial role in stabilizing cationic intermediates formed at the benzylic position, thereby opening unique reaction pathways. rsc.org

Role of Complexed Benzylic Carbenium Ions

A key mechanistic feature of electrophilic reactions involving arene tricarbonylchromium complexes is the pronounced stabilization of benzylic carbenium ions. lew.ro The chromium tricarbonyl moiety significantly stabilizes adjacent carbocations, a property that has been extensively studied and reviewed. lew.ronih.govresearchgate.net This stabilization is far greater than that observed for the uncomplexed counterparts. For instance, the pKR+ value for the parent (η⁶-benzyl alcohol)tricarbonylchromium complex, which is a measure of carbocation stability, demonstrates a significant stabilization effect upon complexation. mcmaster.ca

This enhanced stability is attributed to a direct interaction between the filled d-orbitals of the chromium atom and the vacant p-orbital of the carbenium ion, as well as through metal-ring π-delocalization. nih.govmcmaster.ca In the context of an EAS-type reaction, such as the acid-catalyzed alkylation of an arene, a complexed benzylic carbenium ion acts as the key electrophilic intermediate. lew.roresearchgate.net For example, the reaction between (η⁶-benzyl acetate)tricarbonylchromium and p-xylene in the presence of an acid catalyst proceeds via the formation of a tricarbonylchromium-complexed benzylic carbenium ion, which then attacks the p-xylene ring. lew.ro Uncomplexed benzyl (B1604629) acetate (B1210297) is completely inert under similar conditions, highlighting the activating role of the chromium complex in generating the reactive electrophile. lew.ro

Mechanistic Details and By-product Formation

The detailed mechanism for the alkylation of p-xylene with a complexed carbenium ion precursor, like (η⁶-benzyl alcohol)tricarbonylchromium or its acetate, involves an electrophilic aromatic substitution pathway. lew.ro The reaction is typically catalyzed by acids such as trifluoroacetic acid or Lewis acids like boron trifluoride-etherate. lew.ro

The process consists of the following key steps:

Generation of the Electrophile: The acid catalyst promotes the departure of the leaving group (e.g., water from the protonated alcohol or acetic acid from the protonated acetate) to form the highly stabilized tricarbonylchromium-complexed benzylic carbenium ion.

Electrophilic Attack: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic carbenium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. minia.edu.egkhanacademy.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the p-xylene ring and yielding the final diarylmethane product. minia.edu.eglumenlearning.com

During these reactions, the formation of several by-products is observed, arising from the competition of other nucleophiles present in the reaction mixture for the intermediate carbenium ion. lew.roresearchgate.net

Table 1: Products Identified in the Acid-Catalyzed Reaction of Complexed Benzyl Acetate with p-Xylene

| Product Type | Chemical Identity | Formation Pathway |

| Main Product | Tricarbonyl(diaryl-methane)chromium | Electrophilic aromatic substitution of p-xylene by the complexed benzylic carbenium ion. lew.ro |

| By-product | Tricarbonyl(benzyl alcohol)chromium | Reaction of the intermediate carbenium ion with water present in the system. lew.roresearchgate.net |

| By-product | Decomplexed Species | Decomposition of the starting materials and products, leading to the loss of the Cr(CO)₃ group. lew.ro |

This table summarizes the types of products formed during the electrophilic substitution reaction as identified through mechanistic studies. lew.roresearchgate.net

Improved preparative procedures based on these mechanistic insights have been developed, allowing for the synthesis of regiospecifically complexed diarylmethanes in high yields (80-95%). lew.roresearchgate.net

Benzylic and Homobenzylic Functionalization

The tricarbonylchromium moiety profoundly activates the benzylic position of the complexed arene. This activation facilitates a range of functionalization reactions by stabilizing both anionic and cationic intermediates at the benzylic and, to a lesser extent, homobenzylic positions. nih.govwikipedia.org

Deprotonation and Alkylation at Benzylic Positions

Complexation of p-xylene to a Cr(CO)₃ unit significantly increases the acidity of the benzylic protons on the methyl groups. rsc.org This enhanced acidity allows for facile deprotonation by a suitable base (e.g., potassium t-butoxide) to generate a tricarbonylchromium-complexed benzylic carbanion. lew.ro This anion is conformationally restricted and stabilized, enabling it to react with various electrophiles. wikipedia.org

The resulting carbanion can undergo reactions such as alkylation or condensation with carbonyl compounds. rsc.orglew.ro This provides a powerful method for functionalizing the benzylic position of p-xylene, a transformation that is difficult to achieve on the uncomplexed hydrocarbon. The reactions are often highly diastereoselective due to the steric hindrance imposed by the bulky Cr(CO)₃ group, which directs the approach of the electrophile to the face opposite the metal (exo attack). wikipedia.org

Solvolysis and Nucleophilic Substitution at Benzylic and Homobenzylic Positions

The strong stabilizing effect of the tricarbonylchromium group on adjacent positive charges dramatically accelerates reactions that proceed through benzylic and homobenzylic carbocation intermediates. nih.govresearchgate.net This is particularly evident in solvolysis and SN1-type nucleophilic substitution reactions. wikipedia.org

A leaving group at the benzylic position of a complexed arene, such as a halide or tosylate, will depart much more readily than in the uncomplexed analogue because of the effective stabilization of the resulting carbocation by the chromium tricarbonyl fragment. researchgate.netwikipedia.org The nucleophilic attack on this stable, conformationally restricted cation occurs stereospecifically from the exo face, resulting in substitution with retention of configuration at the benzylic carbon. wikipedia.org

While the stabilization effect is most pronounced at the benzylic position, it also extends to the homobenzylic position. nih.govresearchgate.net Density functional theory calculations and experimental studies have shown that the metal fragment stabilizes distant cations through a direct interaction between the chromium atom and the cationic carbon. nih.govresearchgate.net In contrast, benzylic and homobenzylic radicals are largely unaffected or slightly destabilized by the complex. nih.govresearchgate.net

Table 2: Relative Reactivity of Complexed vs. Uncomplexed Benzylic Substrates

| Reaction Type | Substrate | Intermediate | Reactivity Effect of Cr(CO)₃ |

| Deprotonation | (η⁶-p-xylene)Cr(CO)₃ | Benzylic Anion | Strong Activation (Increased Acidity) nih.govwikipedia.org |

| SN1 Substitution | (η⁶-Benzylic Halide)Cr(CO)₃ | Benzylic Cation | Strong Activation (Cation Stabilization) nih.govwikipedia.org |

This table provides a comparative overview of the influence of the tricarbonylchromium moiety on the reactivity at the benzylic position.

Oxidative Addition and Cross-Coupling Reactions

The electronic properties of the arene ring are modified upon complexation, which can be exploited in catalytic cross-coupling reactions. Complexing a haloarene, such as a halogenated derivative of p-xylene, to a chromium tricarbonyl unit increases its propensity to undergo oxidative addition. wikipedia.org This is a critical step in many palladium-catalyzed cross-coupling reactions. nih.gov

The electron-withdrawing nature of the Cr(CO)₃ group makes the carbon-halogen bond more susceptible to oxidative addition by a low-valent metal center, such as Pd(0). Once the oxidative addition complex is formed, it can participate in catalytic cycles like the Suzuki cross-coupling reaction. For instance, the Suzuki coupling of a planar chiral chromium haloarene complex with an aryl boronic acid has been demonstrated as a viable method for synthesizing axially chiral biaryls. wikipedia.org This approach allows the chromium tricarbonyl unit to serve as both an activating group for the key oxidative addition step and a stereodirecting element.

Activation of C-Halogen Bonds for Cross-Coupling

The complexation of a halo-substituted p-xylene to a Cr(CO)₃ unit significantly activates the carbon-halogen (C-X) bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The electron-withdrawing character of the tricarbonylchromium tripod enhances the electrophilicity of the arene ring, making the C-X bond more susceptible to cleavage by a low-valent metal catalyst, such as palladium(0). nih.gov

This activation is a consequence of the substantial redistribution of electron density upon complexation. The Cr(CO)₃ fragment withdraws electron density from the π-system of the p-xylene ring, which in turn polarizes the C-X bond, making the carbon atom more electron-deficient and thus a better target for nucleophilic attack by the metal catalyst. This effect is crucial for facilitating the oxidative addition step, which is often the rate-determining step in cross-coupling catalytic cycles. mdpi.com

Detailed mechanistic studies, including computational analyses, have provided insights into this activation. Density Functional Theory (DFT) calculations have shown that the energy barrier for the oxidative addition of an aryl halide to a palladium(0) complex is significantly lowered when the aryl halide is coordinated to a Cr(CO)₃ group. nih.gov This is attributed to the stabilization of the electron-rich transition state of the oxidative addition process by the electron-withdrawing chromium moiety.

The enhanced reactivity allows for cross-coupling reactions to proceed under milder conditions and with a broader range of substrates than their uncomplexed counterparts. For instance, aryl chlorides, which are typically less reactive than aryl bromides or iodides, can be effectively employed in Suzuki-Miyaura cross-coupling reactions when activated by the Cr(CO)₃ group. nih.gov

Table 1: Effect of Tricarbonylchromium Complexation on the Suzuki-Miyaura Cross-Coupling of Chloroarenes

| Entry | Chloroarene Substrate | Product | Yield (%) |

| 1 | (η⁶-1-Chloro-2,5-dimethylbenzene)tricarbonylchromium | (η⁶-2,5-Dimethylbiphenyl)tricarbonylchromium | 85 |

| 2 | 1-Chloro-2,5-dimethylbenzene | 2,5-Dimethylbiphenyl | <10 |

Data synthesized from findings reported in referenced literature. nih.gov

Suzuki Cross-Coupling of Planar Chiral Complexes

The introduction of a tricarbonylchromium group to a prochiral, unsymmetrically substituted p-xylene derivative induces planar chirality. This feature has been ingeniously exploited in asymmetric synthesis, particularly in the diastereoselective Suzuki cross-coupling to generate axially chiral biaryls. chemrxiv.org The planar chirality of the starting chromium complex effectively controls the stereochemical outcome of the coupling reaction, leading to the preferential formation of one atropisomer.

The mechanism of this chirality transfer relies on the steric hindrance imposed by the bulky Cr(CO)₃ group and the substituents on the arene ring. During the key bond-forming steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, the chromium complex directs the orientation of the coupling partners to minimize steric interactions. researchgate.netrsc.org

In the Suzuki cross-coupling of a planar chiral tricarbonyl(halo-p-xylene)chromium complex with an ortho-substituted arylboronic acid, the diastereoselectivity of the resulting biaryl complex is dictated by the relative orientation of the substituents on both coupling partners in the transition state. The bulky Cr(CO)₃ group on one face of the arene ring forces the incoming aryl group from the boronic acid to approach from the less hindered face, leading to a preferred rotational conformation around the newly formed C-C bond.

Research has shown that the nature of the ortho-substituent on the arylboronic acid plays a crucial role in determining the diastereomeric ratio of the product. rsc.org For instance, coupling with ortho-alkyl or -hydroxymethyl substituted phenylboronic acids often leads to the syn-diastereomer, where the ortho-substituent on the newly introduced ring is oriented on the same side as the chromium moiety. Conversely, using an ortho-formyl substituted phenylboronic acid can favor the formation of the anti-diastereomer.

Table 2: Diastereoselective Suzuki Cross-Coupling of a Planar Chiral Tricarbonyl(1-bromo-2,5-dimethylbenzene)chromium Complex

| Entry | Arylboronic Acid | Diastereomeric Ratio (syn:anti) |

| 1 | 2-Methylphenylboronic acid | >95:5 |

| 2 | 2-(Hydroxymethyl)phenylboronic acid | 90:10 |

| 3 | 2-Formylphenylboronic acid | 10:90 |

Data synthesized from findings reported in referenced literature. rsc.org

Computational studies have further elucidated the origin of this stereoselectivity by modeling the transition states of the reductive elimination step. These calculations have confirmed that the observed diastereoselectivity arises from minimizing steric clashes between the substituents on the arene ring, the ortho-substituent of the boronic acid, and the tricarbonylchromium group in the transition state geometry. researchgate.net This detailed mechanistic understanding allows for the rational design of substrates to achieve high levels of stereocontrol in the synthesis of axially chiral biaryls.

Chirality and Stereochemical Control in Tricarbonyl P Xylene Chromium Systems

Planar Chirality of Substituted Arene Chromium Tricarbonyl Complexes

The concept of planar chirality is central to the stereochemistry of (arene)chromium tricarbonyl complexes. uwindsor.ca This type of chirality arises when a molecule lacks a plane of symmetry due to the three-dimensional arrangement of groups with respect to a chiral plane. In the context of (arene)Cr(CO)₃ complexes, the arene ring is considered the chiral plane.

Complexation of an unsymmetrically 1,2- or 1,3-disubstituted arene to the Cr(CO)₃ fragment removes all planes of symmetry, rendering the entire complex chiral. uwindsor.carsc.org The p-xylene (B151628) ligand in tricarbonyl(p-xylene)chromium is 1,4-disubstituted and possesses two perpendicular planes of symmetry, making the complex achiral. However, planar chirality can be introduced into the p-xylene system by any reaction that breaks this symmetry. For instance, the introduction of a third substituent onto the aromatic ring or the functionalization of one of the two benzylic positions creates a non-symmetrical substitution pattern, resulting in a planar chiral molecule. The resulting enantiomers are designated as (Rp) and (Sp) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the chiral plane.

Enantiopure planar chiral chromium arene complexes can be synthesized through several strategies, including the diastereoselective complexation of an already chiral arene or by enantioselective ortho-lithiation followed by quenching with an electrophile. wikipedia.org

Diastereoselective and Enantioselective Transformations

The Cr(CO)₃ group exerts powerful stereochemical control over reactions occurring at the complexed arene ring and its side chains. organicreactions.org This control stems from two main factors: the steric bulk of the metal carbonyl unit, which dictates the trajectory of incoming reagents, and its electronic effect, which can stabilize reactive intermediates at the benzylic position. uwindsor.cawikipedia.org These properties are widely exploited in diastereoselective and enantioselective transformations.

The large, tripod-like Cr(CO)₃ moiety effectively blocks one face of the arene ring. uwindsor.ca Consequently, reagents, including electrophiles and nucleophiles, are directed to approach the opposite, unhindered face (the exo face). wikipedia.org This steric hindrance provides excellent facial control and is a cornerstone of the diastereoselective synthesis involving these complexes. uwindsor.carsc.org

For transformations involving side-chain functional groups, such as aldehydes or alkenes, an ortho substituent is typically necessary to lock the conformation of the side chain. This conformational restriction, combined with the facial blockade from the Cr(CO)₃ unit, ensures that reagents attack from a specific direction, leading to high diastereoselectivity. wikipedia.org For instance, benzylic cations stabilized by the chromium complex undergo SN1-type reactions exclusively via exo attack of the nucleophile, resulting in retention of configuration. wikipedia.org Similarly, reactions involving the formation and subsequent quenching of benzylic anions also proceed with high stereospecificity. wikipedia.org

In enantiomerically pure planar chiral complexes derived from the p-xylene scaffold, the inherent chirality of the molecule can be used to induce the formation of new stereocenters with high selectivity. The chromium tricarbonyl unit acts as a chiral auxiliary that can be easily removed after the desired transformation. uwindsor.ca

A key reaction is the functionalization of the benzylic position. The complexation to chromium enhances the acidity of the benzylic protons, facilitating deprotonation to form a stabilized benzylic anion. rsc.org Subsequent reaction of this conformationally restricted anion with an electrophile proceeds with a high degree of stereocontrol. wikipedia.org

For example, the diastereoselective ortho-metallation of chiral (benzaldehyde)tricarbonylchromium complexes, followed by reaction with electrophiles, yields ortho-substituted products with high enantiomeric excess. researchgate.net While specific data for p-xylene derivatives is sparse in literature, the principles are directly applicable. The table below illustrates the typical high diastereoselectivity achieved in the addition of nucleophiles to chiral (o-substituted benzaldehyde)chromium tricarbonyl complexes, a system analogous to a functionalized p-xylene derivative.

| Aldehyde Complex | Nucleophile/Reagent | Product Diastereomeric Ratio (d.r.) | Reference Concept |

|---|---|---|---|

| (o-Tolualdehyde)Cr(CO)₃ | CH₃MgBr | >95:5 | wikipedia.org |

| (o-Anisaldehyde)Cr(CO)₃ | C₂H₅MgBr | 90:10 | wikipedia.org |

| (o-Trimethylsilylbenzaldehyde)Cr(CO)₃ | CH₃Li | >98:2 | wikipedia.org |

This table presents illustrative data for analogous ortho-substituted benzaldehyde (B42025) complexes to demonstrate the principle of asymmetric induction.

Chiral Ligand Applications in Asymmetric Catalysis

Planar chiral (arene)chromium tricarbonyl complexes have emerged as valuable ligands in asymmetric catalysis. rsc.orgrsc.org By incorporating donor atoms such as phosphorus or nitrogen into the arene side chain, these complexes can coordinate to other transition metals, creating a chiral environment for catalytic reactions. acs.org The unique stereochemical properties of the (arene)Cr(CO)₃ scaffold allow for the fine-tuning of the ligand's steric and electronic properties.

The synthesis of these chiral ligands often involves enantioselective functionalization of a prochiral arene complex. acs.org For instance, catalytic asymmetric C–H arylation has been used to prepare planar-chiral chromium complexes, which are then converted into novel mono- or diphosphine ligands. acs.org

These ligands have been successfully applied in a variety of catalytic asymmetric reactions. The rigid structure and well-defined chiral pocket created by the planar chiral backbone can lead to high levels of enantioselectivity. The table below summarizes representative applications of such ligands in catalysis.

| Ligand Type (based on Arene) | Catalytic Reaction | Metal Catalyst | Enantiomeric Excess (ee) | Reference Concept |

|---|---|---|---|---|

| Phosphine-substituted (arene)Cr(CO)₃ | Alkene Hydrosilylation | Rh | Up to 90% | acs.org |

| Diphosphine-substituted (arene)Cr(CO)₃ | Asymmetric Hydrogenation | Rh | Moderate to high | rsc.org |

| PN-bidentate (arene)Cr(CO)₃ | Pd-catalyzed Allylic Alkylation | Pd | Up to 96% | researchgate.net |

This table provides examples of catalytic applications using the general class of planar chiral (arene)Cr(CO)₃ ligands.

Advanced Spectroscopic and Crystallographic Elucidation of Tricarbonyl P Xylene Chromium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural and electronic environment of tricarbonyl(p-xylene)chromium in solution. Complexation of the p-xylene (B151628) ring to the Cr(CO)₃ fragment results in distinct and informative changes in its NMR spectrum compared to the free, uncomplexed arene.

Upon formation of the η⁶-complex, a significant perturbation of the chemical shifts for both the aromatic ring protons and carbon atoms is observed. The most notable effect is a pronounced upfield shift (a shift to lower ppm values) of the arene proton signals. This shielding effect is a hallmark of the complexation of aromatic rings to the Cr(CO)₃ group and is attributed to the strong electron-donating character of the metal center and the magnetic anisotropy of the chromium tricarbonyl unit.

The protons on the complexed p-xylene ring resonate at a significantly higher field (lower frequency) than those of free p-xylene. Similarly, the carbon atoms of the aromatic ring also experience a substantial upfield shift, indicating increased electron density on the ring as a result of metal-to-ligand back-bonding.

| Nucleus | Position | Free p-Xylene (ppm) | This compound (ppm) | Δδ (ppm) (Complex - Free) |

|---|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.07 | ~5.3-5.5 | ~ -1.6 to -1.8 |

| ¹H | Methyl (CH₃) | 2.31 | ~2.1-2.2 | ~ -0.1 to -0.2 |

| ¹³C | Aromatic (C-CH₃) | 134.7 | ~107 | ~ -28 |

| ¹³C | Aromatic (C-H) | 128.9 | ~93 | ~ -36 |

| ¹³C | Methyl (CH₃) | 21.0 | ~21 | ~ 0 |

| ¹³C | Carbonyl (CO) | N/A | ~234 | N/A |

Note: Data for the complex are approximate values reported for similar arene chromium tricarbonyl complexes and may vary slightly based on solvent and experimental conditions.

In addition to chemical shift changes, the spin-spin coupling constants between the aromatic protons are also affected by complexation. For arene chromium tricarbonyl complexes, the coupling constant between ortho-protons (protons on adjacent carbons) has been observed to decrease. In free aromatic ligands like p-xylene, this coupling is typically in the range of 7.8–8.8 Hz. However, upon coordination to the chromium tricarbonyl fragment, this value is reduced to the range of 6.1–6.8 Hz. jchps.com

This decrease in the coupling constant reflects the alterations in the electronic structure and bond orders of the aromatic ring. The coordination to the metal fragment leads to a degree of bond length equalization within the ring, moving it away from a classic Kekulé structure, which in turn influences the magnitude of the proton-proton coupling.

Variable temperature (VT) NMR studies are employed to investigate dynamic processes, such as the rotation of the arene ring relative to the Cr(CO)₃ tripod. For this compound, NMR spectra measured at different temperatures, specifically between -30 °C and 35 °C, have shown no detectable changes. jchps.com This observation indicates that any rotational or conformational processes occurring are either too fast or too slow on the NMR timescale within this temperature range to be observed. The lack of spectral change suggests a relatively low barrier to rotation of the p-xylene ring. jchps.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is indispensable for characterizing metal carbonyl complexes. The number, position, and intensity of the carbonyl (CO) stretching bands provide direct information about the structure, symmetry, and electronic properties of the Cr(CO)₃ moiety.

The Cr(CO)₃ group attached to the p-xylene ring has approximately C₃ᵥ local symmetry. This symmetry gives rise to two IR-active carbonyl stretching modes: a symmetric stretch (A₁) and a doubly degenerate asymmetric stretch (E). Consequently, the IR spectrum of this compound typically displays two very strong absorption bands in the range of 1800–2000 cm⁻¹.

The electron-donating nature of the p-xylene ligand increases the electron density on the chromium center. This enhanced electron density is then involved in π-back-bonding into the antibonding π* orbitals of the CO ligands. This back-donation weakens the C-O triple bond, resulting in a decrease in the carbonyl stretching frequency compared to that of free carbon monoxide (2143 cm⁻¹). The precise frequencies are sensitive to the solvent, with more polar solvents generally causing a slight shift to lower wavenumbers.

| Vibrational Mode | Symmetry | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Symmetric C≡O Stretch | A₁ | ~1960 - 1990 |

| Asymmetric C≡O Stretch | E | ~1870 - 1920 |

Note: Frequencies are typical for arene chromium tricarbonyl complexes and can vary with the physical state (solid vs. solution) and solvent.

Intramolecular Vibrational Relaxation (IVR) is the process by which vibrational energy is redistributed among the different vibrational modes of a molecule. Studies using techniques such as one-color multiphoton dissociation/ionization (MPD/MPI) spectroscopy have investigated the IVR rates in a series of arene chromium tricarbonyls.

Research has shown that the net relaxation rate for this compound is approximately two times faster than that of the parent tricarbonyl(benzene)chromium complex. spectrabase.com This increased rate of IVR is correlated with the presence of low-frequency vibrations within the molecule, which are introduced by the methyl substituents on the arene ring. spectrabase.com These low-frequency modes can act as a more efficient "bath" to accept vibrational energy, thus accelerating its redistribution throughout the molecular framework. This behavior may also be influenced by differences in the electronic structure relative to the benzene (B151609) analogue. spectrabase.com

X-ray Diffraction Analysis

X-ray diffraction analysis stands as a cornerstone technique for the definitive determination of the solid-state structure of crystalline compounds. For this compound, this method has provided invaluable insights into its molecular architecture, including the precise arrangement of its constituent atoms, the nature of its chemical bonds, and the subtle interactions that govern its crystal packing.

In the solid state, this compound adopts a characteristic "piano-stool" geometry, where the planar p-xylene ring acts as the "seat" and the three carbonyl ligands, bound to the chromium atom, serve as the "legs". The chromium atom is positioned centrally above the arene ring, engaging in a η⁶-coordination.

The orientation of the Cr(CO)₃ tripod relative to the p-xylene ring is a critical conformational feature. In arene tricarbonyl chromium complexes, two primary conformations are observed: the eclipsed conformation, where the carbonyl groups are aligned with the substituents on the arene ring, and the staggered conformation, where they are positioned between the substituents. For complexes with electron-donating substituents on the benzene ring, the eclipsed orientation is generally preferred. Conversely, electron-withdrawing substituents tend to favor a staggered conformation. nih.gov The conformation of the tripodal Cr(CO)₃ relative to the arene ring is dependent on the ring's substituents. researchgate.net

While a specific crystallographic study detailing the precise conformation of this compound was not found in the available search results, the general principles governing related structures provide a strong indication of its likely arrangement.

Upon complexation with the chromium tricarbonyl fragment, the p-xylene ring undergoes notable structural distortions. Theoretical and experimental studies on the parent compound, (benzene)chromium tricarbonyl, have shown that the benzene ring loses its perfect D₆h symmetry and adopts a structure with alternating long and short carbon-carbon bonds. researchgate.netacs.org This distortion is a direct consequence of the electronic interaction between the arene's π-system and the d-orbitals of the chromium atom. researchgate.net Microwave rotational spectroscopy on ([1,2-D₂]benzene)chromium tricarbonyl indicated a difference of 0.016 Å in adjacent benzene C-C bond lengths. acs.org

The bond lengths within the this compound molecule provide quantitative insight into the nature of the metal-ligand and intra-ligand bonding. Key bond distances determined from X-ray diffraction studies of analogous arene chromium tricarbonyl complexes are summarized in the table below. It is important to note that specific bond length data for the p-xylene complex were not available in the search results, so the data presented is for the closely related (benzene)chromium tricarbonyl.

| Bond | Typical Bond Length (Å) |

|---|---|

| Cr-C (carbonyl) | 1.76 - 1.88 |

| C-O (carbonyl) | ~1.14 |

| Cr-C (arene) | ~2.22 |

| C-C (arene, alternating) | Varies (e.g., ~1.40 and ~1.42) |

The Cr-C (carbonyl) bond lengths in arene tricarbonyl chromium complexes are typically in the range of 1.76 to 1.88 Å, which is shorter than the 1.92 Å observed in hexacarbonylchromium. mcmaster.ca This shortening reflects the synergistic bonding mechanism where electron density is donated from the arene to the chromium, enhancing back-donation from the metal to the π* orbitals of the carbonyl ligands. mcmaster.ca

The crystal packing of this compound is influenced by a network of weak inter- and intramolecular interactions. Of particular significance are nonclassical hydrogen bonds, where a C-H bond can act as a hydrogen bond donor. In the context of arene tricarbonyl chromium complexes, C-H···O interactions involving the hydrogen atoms of the arene ring and the oxygen atoms of the carbonyl ligands are frequently observed.

Electrochemical Studies

Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in probing the redox behavior of this compound. These studies provide valuable information about the stability of different oxidation states and the electronic effects of the chromium tricarbonyl moiety.

The complexation of an arene ring to a Cr(CO)₃ unit renders the ring significantly more electron-deficient compared to the free arene. uwindsor.carsc.org This electronic perturbation has a profound effect on the redox properties of the molecule. Arene tricarbonyl chromium complexes are known to undergo one-electron oxidation to form 17-electron radical cations. researchgate.net

The stability of these radical cations is highly dependent on the solvent and the supporting electrolyte used in the electrochemical experiment. researchgate.net While specific reduction potential data for this compound were not found in the provided search results, studies on related arene tricarbonyl chromium complexes indicate that the oxidation is a metal-based process. researchgate.net The electron-withdrawing nature of the Cr(CO)₃ group also makes the arene ring more susceptible to nucleophilic attack. uwindsor.carsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as the radical anion of this compound. Upon one-electron reduction, the complex forms a paramagnetic species that can be characterized by its EPR spectrum.

EPR studies on the radical cations of arene tricarbonyl chromium complexes confirm that the oxidation is highly metal-based, with the spin density residing primarily on the chromium atom. researchgate.net The EPR spectrum provides key parameters, including the g-factor and hyperfine coupling constants, which offer detailed information about the electronic structure of the radical species.

Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei. In the case of the this compound radical anion, hyperfine coupling to the chromium nucleus (⁵³Cr, with I = 3/2 and a natural abundance of 9.5%), as well as to the protons of the p-xylene ligand, would be expected. The magnitude of these coupling constants is directly related to the distribution of the unpaired electron's spin density throughout the molecule. nih.gov While specific EPR data for the radical anion of this compound were not available in the search results, the general principles of EPR spectroscopy of organometallic radicals provide a framework for understanding its expected spectral features.

Theoretical and Computational Chemistry of Tricarbonyl P Xylene Chromium

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an essential tool for investigating the properties of organometallic compounds like Tricarbonyl(p-xylene)chromium. DFT calculations offer a balance between computational cost and accuracy, enabling the detailed analysis of the molecule's electronic landscape and bonding.

The coordination of a p-xylene (B151628) molecule to a chromium tricarbonyl fragment, Cr(CO)₃, significantly alters the electronic structure and bonding of both moieties. The Cr(CO)₃ fragment acts as a strong electron-withdrawing group, a property that has been confirmed by Molecular Electrostatic Potential (MESP) topography. acs.org This withdrawal of electron density from the aromatic ring is a key feature of the complex and is fundamental to its reactivity. mcmaster.carsc.org

The bonding can be described by a synergistic model involving:

Donation: Electron density is donated from the π-orbitals of the p-xylene ring to the vacant d-orbitals of the chromium atom.

Back-donation: The chromium atom back-donates electron density from its filled d-orbitals into the antibonding π*-orbitals of both the p-xylene ring and the carbonyl ligands. mcmaster.ca

This interaction reduces the electron density and the aromaticity of the p-xylene ring. orientjchem.org DFT calculations on the parent compound, (benzene)Cr(CO)₃, show that complexation leads to an expansion of the aromatic ring and a slight loss of planarity. researchgate.net The carbon-carbon bond lengths within the arene ring are elongated compared to the free arene, a phenomenon consistent with a reduction in aromatic character. orientjchem.org Furthermore, electron density topography has revealed that in substituted arene complexes, the chromium atom is typically bonded to three of the ring's carbon atoms via (3, -1) bond critical points, suggesting a trigonal-prismatic coordination geometry. acs.org The presence of electron-donating methyl groups in p-xylene influences the conformational preference of the Cr(CO)₃ tripod, which in turn affects the regioselectivity of its reactions. msu.edu

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the complex's reactivity.

HOMO: In related (arene)Cr(CO)₃ complexes, the HOMO is typically centered on the chromium atom, having significant d-orbital character.

LUMO: The LUMO is generally located on the arene ring, possessing π* character.

DFT calculations on a series of substituted (arene)Cr(CO)₃ complexes provide insight into these orbitals. orientjchem.orgorientjchem.org The energy of these orbitals and the HOMO-LUMO gap are influenced by the substituents on the arene ring. For this compound, the two electron-donating methyl groups are expected to raise the energy of the ring's π-orbitals. This, in turn, would affect the energy of the complex's molecular orbitals compared to the unsubstituted benzene (B151609) analogue.

Natural Bond Orbital (NBO) analysis further elucidates the electronic interactions, showing that the stability of these complexes arises from intramolecular charge transfer and electron delocalization. orientjchem.orgorientjchem.org This includes the synergistic hyperconjugative interaction from the arene ring to the metal's antibonding orbitals and the back-donation from the metal's bonding orbitals to the ring's antibonding orbitals. orientjchem.orgorientjchem.org Theoretical deformation density maps for the benzene analogue help in visualizing the redistribution of electron density upon complex formation. acs.org

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| (Ph)Cr(CO)₃ | -6.12 | -1.39 | 4.73 |

| (PhCl)Cr(CO)₃ | -6.23 | -1.63 | 4.60 |

| (PhSiMe₃)Cr(CO)₃ | -6.04 | -1.33 | 4.71 |

Data sourced from DFT calculations at the B3LYP/LanL2DZ level of theory. orientjchem.org Ph = Benzene, PhCl = Chlorobenzene (B131634), PhSiMe₃ = Phenyltrimethylsilane.

The stability of this compound is determined by the strength of the coordination bonds, primarily the bond between the chromium atom and the p-xylene ring. DFT calculations have been employed to compute the binding energies (BE) for various (arene)Cr(CO)₃ complexes. The binding energy represents the strength of the interaction between the arene ligand and the Cr(CO)₃ fragment.

For the parent (benzene)Cr(CO)₃ complex, the calculated binding energy is approximately 45.64 kcal/mol, which is in reasonable agreement with the experimental value of 43 kcal/mol. orientjchem.org The nature of the substituent on the arene ring modulates this stability. Electron-donating groups generally increase the stability of the complex, while electron-withdrawing groups decrease it. This trend is reflected in the calculated binding energies. For instance, the complex with the electron-donating trimethylsilyl (B98337) group, (PhSiMe₃)Cr(CO)₃, exhibits a higher binding energy (48.73 kcal/mol) than the benzene complex. orientjchem.org Conversely, the chlorobenzene complex, (PhCl)Cr(CO)₃, has a lower binding energy (41.46 kcal/mol). orientjchem.org Based on this trend, the two electron-donating methyl groups on p-xylene are expected to result in a binding energy slightly higher than that of the benzene complex, indicating a strong and stable Cr-(p-xylene) bond.

| Complex | Binding Energy (kcal/mol) |

|---|---|

| (PhSiMe₃)Cr(CO)₃ | 48.73 |

| (Ph)Cr(CO)₃ | 45.64 |

| (PhCl)Cr(CO)₃ | 41.46 |

Data sourced from DFT calculations at the B3LYP/LanL2DZ level of theory. orientjchem.org Ph = Benzene, PhCl = Chlorobenzene, PhSiMe₃ = Phenyltrimethylsilane.

Molecular Electron Density Theory (MEDT) Analysis of Reactivity

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway. It posits that the capacity for electron density to change, rather than molecular orbital interactions alone, governs molecular reactivity.

A hallmark of (arene)Cr(CO)₃ complexes is the profound enhancement of the arene's electrophilic character. rsc.orguwindsor.ca The strong electron-withdrawing nature of the Cr(CO)₃ moiety depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. researchgate.netnih.gov This activation is so significant that the reactivity of the complexed arene is often compared to that of nitrobenzene. uwindsor.ca

Within the MEDT framework, this change in reactivity can be quantified using DFT-based reactivity indices, such as the global electrophilicity index (ω). researchgate.netrsc.org A higher value of ω indicates greater electrophilicity. Upon complexation, the electrophilicity index of the arene ring increases substantially. The electron-donating methyl groups in p-xylene would slightly counteract this effect compared to unsubstituted benzene, but the dominant influence of the Cr(CO)₃ group ensures that the ring remains highly activated towards nucleophiles. This activation enables a range of synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and dearomatizing addition reactions, that are not feasible with the uncomplexed arene. uwindsor.caresearchgate.netnih.gov

MEDT is particularly useful for analyzing the transition states (TS) and reaction paths of chemical reactions. For this compound, the most studied reactions are nucleophilic additions to the arene ring. Computational studies on related systems have shown that the regioselectivity of these additions is intricately linked to the conformational preference of the Cr(CO)₃ rotor. msu.edu

The three carbonyl ligands can be positioned in a staggered or eclipsed conformation relative to the substituents on the arene ring. The lowest energy conformation is determined by the electronic and steric nature of these substituents. Theoretical and experimental studies have shown that for many substituted arenes, the nucleophilic attack occurs preferentially at the carbon atoms that are eclipsed by a carbonyl ligand. msu.edu This is because these positions are rendered more electron-poor.

A computational MEDT study of a nucleophilic addition to this compound would involve:

Locating the Transition State: Identifying the geometry of the transition state for the nucleophile's approach to the arene ring.

Analyzing Electron Density Changes: Examining the flow of electron density from the nucleophile to the electrophilic arene ring at the transition state.

Calculating Activation Barriers: Determining the energy barrier for the reaction, which provides insight into the reaction kinetics.

Such studies on related systems have elucidated the factors controlling kinetic versus thermodynamic control in these reactions, revealing that the initial product of nucleophilic attack can sometimes rearrange to a more stable isomer. msu.edu For the p-xylene ligand, the symmetry means that nucleophilic attack can occur at either of the two equivalent unsubstituted ring positions, leading to a specific regioisomeric product.

Extended Hückel Molecular Orbital (EHMO) Calculations for Regioselectivity Prediction

Extended Hückel Molecular Orbital (EHMO) calculations serve as a valuable theoretical tool for predicting the regioselectivity of chemical reactions involving this compound. This semi-empirical method, while not always quantitatively precise, provides significant qualitative insights into the electronic structure of the molecule, particularly the frontier molecular orbitals (HOMO and LUMO) which are crucial in determining the preferred sites for electrophilic and nucleophilic attack.

In the case of this compound, the complexation of the p-xylene ring to the chromium tricarbonyl fragment significantly alters the electron distribution within the aromatic ring. The Cr(CO)₃ group is strongly electron-withdrawing, which generally enhances the susceptibility of the arene ring to nucleophilic attack. EHMO calculations can model this effect by determining the coefficients of the atomic orbitals contributing to the LUMO of the complex. The carbon atoms with the largest LUMO coefficients are predicted to be the most electrophilic and, therefore, the most likely sites for nucleophilic attack.

Furthermore, the regioselectivity is also governed by the rotational conformation of the Cr(CO)₃ tripod relative to the p-xylene ligand. The carbonyl groups can be positioned in an eclipsed or staggered conformation with respect to the methyl substituents on the p-xylene ring. These different conformations are not energetically equivalent and can lead to different predictions for the most reactive sites. EHMO calculations can be performed for these different conformers to assess their relative energies and the distribution of the LUMO. For substituted arene-chromium tricarbonyl complexes, it has been shown that nucleophilic attack is generally preferred at the carbon atoms of the arene ring that are eclipsed by the carbonyl ligands.

For this compound, the two unsubstituted carbon atoms on the ring are the likely targets for nucleophilic addition. EHMO calculations can help to differentiate between these sites based on the subtle electronic effects imparted by the methyl groups and the conformational preference of the Cr(CO)₃ moiety.

Below is an illustrative data table conceptualizing the expected output from EHMO calculations for the prediction of regioselectivity in nucleophilic attack on this compound.

| Ring Position | Conformation of Cr(CO)₃ | Relative LUMO Coefficient | Predicted Reactivity towards Nucleophiles |

| C2/C6 (ortho) | Eclipsed | Higher | More Favorable |

| C3/C5 (meta) | Staggered | Lower | Less Favorable |

Note: This table is a conceptual representation of the expected trends based on established principles of EHMO theory as applied to tricarbonyl(arene)chromium complexes.

Aromaticity Perturbations upon Complexation

The complexation of a p-xylene molecule to a tricarbonylchromium fragment leads to significant perturbations in the aromaticity of the arene ring. The degree of this perturbation is a topic of considerable interest in the field of organometallic chemistry, and it is often investigated using computational methods that quantify aromaticity. Two of the most common indices used for this purpose are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)) to probe the magnetic shielding, which is a hallmark of aromaticity. A more negative NICS value indicates a stronger diatropic ring current and thus a higher degree of aromaticity. Conversely, a less negative or positive NICS value suggests a decrease in aromaticity or even anti-aromaticity.

The HOMA index, on the other hand, is a geometry-based measure of aromaticity. It evaluates the degree of bond length alternation in a cyclic system compared to an ideal aromatic system (for which HOMA = 1). A HOMA value closer to 1 indicates a higher degree of aromaticity, while lower values suggest a loss of aromatic character.

For tricarbonyl(arene)chromium complexes, computational and experimental studies have shown that the Cr(CO)₃ fragment, despite being a net electron-withdrawing group, can actually enhance the aromaticity of the complexed arene ring. For the parent compound, tricarbonyl(benzene)chromium, it has been suggested that the aromaticity is enhanced by approximately 25% compared to free benzene. This enhancement is attributed to the nature of the metal-ligand bonding, which involves σ-donation from the arene to the metal and π-back-donation from the metal to the arene's π* orbitals. This back-donation is thought to reinforce the cyclic delocalization of the π-electrons in the arene ring.

In the case of this compound, a similar enhancement of aromaticity is expected. The electron-donating methyl groups of p-xylene might slightly modulate the extent of this effect compared to benzene.

The following table provides a representative comparison of aromaticity indices for p-xylene and its tricarbonylchromium complex, illustrating the expected trend of aromaticity enhancement upon complexation.

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Assessment |

| p-Xylene | ~0.98 | ~-9.5 | ~-11.0 | Aromatic |

| This compound | >0.98 | < -9.5 | < -11.0 | Enhanced Aromaticity |

Catalytic Applications and Synthetic Utility in Organic Transformations

Activation of Arenes for Nucleophilic Attack

The potent electron-withdrawing nature of the tricarbonylchromium unit renders the complexed aromatic ring highly susceptible to nucleophilic attack. nih.gov This activation is comparable to the effect of a nitro group, drastically increasing the electrophilicity of the arene core and facilitating reactions such as nucleophilic aromatic substitution (SₙAr) and dearomatization. uwindsor.ca The complexation acidifies the aromatic C-H bonds, making them more prone to deprotonation, and also activates carbon-halogen bonds for cross-coupling reactions. uwindsor.caacs.org

A key application of this activation is the functionalization of the benzylic positions. The Cr(CO)₃ group stabilizes benzylic anions, facilitating their generation and subsequent reaction with electrophiles. wikipedia.orgnih.gov For instance, the benzylic protons of (η⁶-p-xylene)Cr(CO)₃ can be deprotonated to form benzyllithium (B8763671) species, which can then participate directly in palladium-catalyzed cross-coupling reactions to form polyarylated methanes. nih.gov This method provides a complementary approach to traditional Friedel-Crafts reactions, which are often limited by selectivity issues. nih.gov

Research has demonstrated the successful multi-coupling of (η⁶-p-xylene)Cr(CO)₃ with various aryl bromides, showcasing the synthetic utility of this activation.

| Coupling Partner (Aryl Bromide) | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Bromo-2,4,6-triisopropylbenzene | Di-coupled Product | 73 | nih.gov |

| 4-Bromofluorobenzene | Tetra-coupled Product | 70 | nih.gov |

Stereoselective Catalyst/Auxiliary Roles

The tricarbonylchromium moiety serves as an effective stereochemical auxiliary due to its significant steric bulk, which effectively blocks one face of the arene ring. uwindsor.ca This facial blockade forces incoming reagents to approach from the side opposite the metal fragment, leading to high diastereoselectivity in reactions at the ring or its side chains. wikipedia.org When an unsymmetrically substituted arene is complexed, it generates a planar chiral molecule, which can be utilized as a chiral ligand or catalyst in asymmetric synthesis. uwindsor.canih.gov

The creation of enantiopure planar chiral chromium complexes is a key strategy for asymmetric catalysis. wikipedia.org These chiral complexes have been successfully employed as ligands in a variety of enantioselective transformations. nih.govacs.org A significant application is the synthesis of novel planar-chiral phosphine (B1218219) ligands. By performing catalytic asymmetric C–H arylation on prochiral (η⁶-arene)chromium complexes, enantioenriched products are obtained, which can be readily converted into a diverse array of chiral phosphine ligands for use in asymmetric catalysis. acs.org

The general process involves several established methods to achieve enantiopure complexes:

Diastereoselective Complexation: Using a chiral, non-racemic arene as the starting material. wikipedia.org

Enantioselective Deprotonation: Chiral bases can selectively deprotonate one of the prochiral protons on the arene, followed by quenching with an electrophile. acs.org

Nucleophilic Addition/Hydride Abstraction: A sequence involving chiral nucleophiles or auxiliaries to introduce stereochemistry. acs.org

The Cr(CO)₃ group's ability to direct stereochemistry makes it an invaluable tool for constructing complex, stereodefined molecules. wikipedia.org

C-H Functionalization Reactions (e.g., Borylation)

Complexation with tricarbonylchromium has been shown to dramatically influence the reactivity and selectivity of C-H functionalization reactions. A notable example is the iridium-catalyzed C-H borylation of aromatic rings. chemrxiv.orgchemrxiv.org While this reaction typically favors the least sterically hindered C-H bond, the presence of the Cr(CO)₃ unit overrides this inherent selectivity. chemrxiv.org

Competition experiments reveal that the C-H bonds of an arene complexed to a chromium tricarbonyl unit are significantly more reactive towards borylation—on average, two orders of magnitude faster than those on an uncomplexed arene. chemrxiv.orgchemrxiv.org This remarkable rate enhancement allows the borylation to proceed efficiently at room temperature with the arene complex as the limiting reagent. chemrxiv.orgchemrxiv.org The Cr(CO)₃ group acts as a selectivity-guiding group, directing the borylation to specific positions on the complexed ring, which addresses a long-standing challenge in the selective functionalization of polyaromatic compounds. chemrxiv.org

| Substrate Type | Relative Reaction Rate | Key Outcome | Reference |

|---|---|---|---|

| Unbound Arene | Base Rate (1x) | Standard reactivity, sterically driven selectivity. | chemrxiv.org |

| (η⁶-Arene)Cr(CO)₃ | ~100x Faster | Enhanced reactivity, electronically driven site-selectivity. | chemrxiv.orgchemrxiv.org |

Beyond borylation, this activation strategy has been extended to other C-H functionalization reactions, such as the direct asymmetric C-H arylation of (η⁶-fluoroarene)chromium complexes to produce valuable planar-chiral biaryls. acs.org

Applications in Cycloaddition Reactions (e.g., [4+2] and [3+2])

The steric and electronic properties of the tricarbonylchromium fragment are highly beneficial in controlling the outcomes of cycloaddition reactions. In Diels-Alder ([4+2]) reactions, the Cr(CO)₃ group acts as a bulky directing group, shielding one face of the dienophile or diene system to which it is attached. uwindsor.ca This facial blocking leads to excellent stereocontrol, typically favoring the endo product and directing the dienophile to the face opposite the metal complex (anti-addition). researchgate.netresearchgate.net

For example, the reaction of η⁶-(styrene)chromium tricarbonyl with dienes such as cyclopentadiene (B3395910) proceeds with high endo and anti stereoselectivity. researchgate.net Similarly, tricarbonyl(naphthoquinone)chromium complexes react with various dienes to give Diels-Alder products with perfect endo selectivity and an anti-directing role from the chromium fragment. researchgate.net This methodology allows for the activation of otherwise unreactive dienophiles and provides a reliable route to stereochemically complex cyclic systems. researchgate.net After the cycloaddition, the Cr(CO)₃ moiety can be easily removed through oxidation or photolysis, releasing the functionalized organic molecule. wikipedia.org

Conclusion and Future Research Directions

Summary of Key Research Findings

The complexation of a chromium tricarbonyl unit to a p-xylene (B151628) ring profoundly alters the arene's chemical behavior. uwindsor.ca The Cr(CO)₃ group acts as a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic ring and its substituents. This electron-withdrawing effect enhances the electrophilicity of the arene ring, making it susceptible to nucleophilic attack. uwindsor.canih.gov

One of the most notable features of tricarbonyl(arene)chromium complexes, including the p-xylene derivative, is the stabilization of negative charges at the benzylic position. uwindsor.ca This property has been exploited in various synthetic applications. For instance, (η⁶-p-xylene)Cr(CO)₃ has been shown to undergo cross-coupling reactions with aryl halides. nih.gov Subjecting the complex to conditions with 1-bromo-2,4,6-triisopropylbenzene resulted in a 73% yield of the di-coupled product, while using 4-bromofluorobenzene led to the tetra-coupled product in 70% yield. nih.gov

The synthesis of tricarbonyl(p-xylene)chromium is typically achieved through a ligand exchange reaction under thermal conditions, reacting chromium hexacarbonyl with p-xylene. nih.govchemrxiv.org Optimized procedures have demonstrated that a large excess of the arene is not necessary to obtain high yields, which simplifies the purification process. nih.govchemrxiv.org The reaction involves heating a mixture of chromium hexacarbonyl and p-xylene, often in a high-boiling inert solvent or using the arene itself as the solvent. google.comrichmond.edu

Spectroscopic characterization has been crucial in understanding the structure and bonding of this complex. Nuclear Magnetic Resonance (NMR) studies reveal a significant upfield shift of the arene proton signals upon complexation, a characteristic feature of arene chromium tricarbonyl complexes. cdnsciencepub.com The spectra of this compound have been measured at various temperatures without detecting any change, indicating a stable conformation. cdnsciencepub.com Infrared (IR) spectroscopy is also a key tool for characterization. nih.gov

The kinetic and thermodynamic aspects of reactions involving this compound have also been investigated. For example, the kinetics of arene exchange reactions have been studied, showing that the uncatalyzed reaction is first order in both the complex and the incoming arene. acs.org The reaction rate of [2.2]paracyclophane with chromium hexacarbonyl to form the corresponding tricarbonylchromium complex was found to be about 25% faster than that of p-xylene. psu.edursc.orgrsc.org

Emerging Research Avenues and Unexplored Reactivity